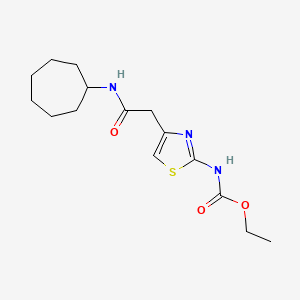

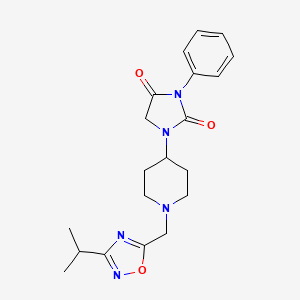

![molecular formula C17H22N4O2S B2509113 3-[3-(4-乙基哌嗪-1-基)-3-氧代丙基]-2-硫代亚甲基-1H-喹唑啉-4-酮 CAS No. 451465-94-4](/img/structure/B2509113.png)

3-[3-(4-乙基哌嗪-1-基)-3-氧代丙基]-2-硫代亚甲基-1H-喹唑啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It is a solid or liquid compound that is sealed in dry storage at room temperature. Purity is 98% .

Synthesis Analysis

The synthesis of 3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one involves several steps. One approach is the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine to form an intermediate, followed by further reactions to obtain the final product .

Molecular Structure Analysis

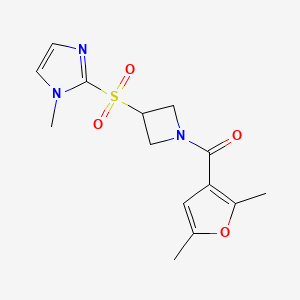

The molecular formula of 3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one indicates that it contains a quinazolinone core with a piperazine ring attached. The presence of sulfur suggests a sulfanylidene group. The molecular weight is 186.25 g/mol .

Chemical Reactions Analysis

- Inflammasome Inhibition : Recent research has shown that 3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one acts as an NLRP3 inhibitor, blocking NEK7 binding to NLRP3. This inhibition could be relevant for diseases associated with NLRP3 inflammasome activation, such as gout, cardiovascular diseases, metabolic syndrome, or neurodegenerative diseases .

- N-Arylpiperazine Derivatives : The compound belongs to the class of organic compounds known as N-arylpiperazines, which contain a piperazine ring where the nitrogen ring atom carries an aryl group .

Mechanism of Action

The mechanism of action involves inhibiting NLRP3 inflammasome activation by blocking NEK7 binding to NLRP3. This inhibition prevents the maturation of pro-interleukin-1β and pro-IL-18, which are associated with inflammatory responses .

Physical and Chemical Properties Analysis

- Safety Information : The compound is labeled with GHS07 (exclamation mark) and GHS05 (corrosion) pictograms. It is a skin and eye irritant, and inhalation or ingestion can be harmful to health .

Safety and Hazards

The compound poses hazards such as skin and eye irritation. Proper safety precautions, including the use of personal protective equipment, are necessary when handling it .

科学研究应用

Fibroblast Growth Factor Receptor (FGFR) Inhibition

FGFRs play essential roles in tissue development, angiogenesis, and tissue regeneration. Inhibiting FGFRs can have therapeutic implications. While not directly related to the compound , it’s worth noting that FGFR inhibitors have been investigated . Further research could explore the potential of your compound in this context.

Fibroblast Growth Factor Receptor Tyrosine Kinase Inhibition

Another avenue of interest is the inhibition of fibroblast growth factor receptor tyrosine kinases (FGFR TKs). N-aryl-N’-pyrimidin-4-yl ureas have been optimized as potent and selective FGFR TK inhibitors . Although this specific compound was not studied, its structural features may warrant investigation in FGFR inhibition.

属性

IUPAC Name |

3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S/c1-2-19-9-11-20(12-10-19)15(22)7-8-21-16(23)13-5-3-4-6-14(13)18-17(21)24/h3-6H,2,7-12H2,1H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZQEFGNLRIUHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

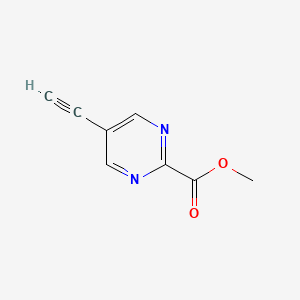

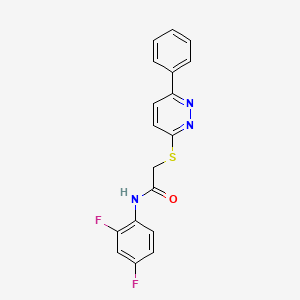

![3-(((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2509042.png)

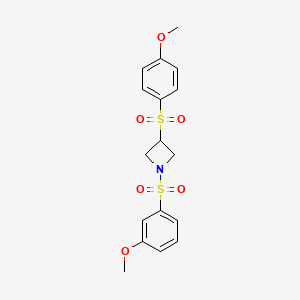

![3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2509043.png)

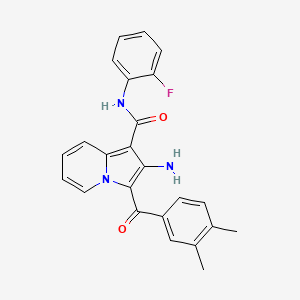

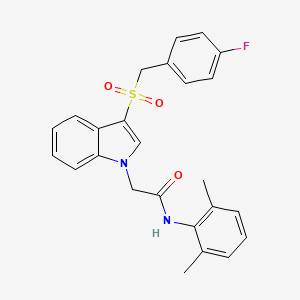

![N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2509046.png)